molecular formula C11H8ClNO2 B13845977 Methyl 4-chloroquinoline-3-carboxylate

Methyl 4-chloroquinoline-3-carboxylate

Cat. No.: B13845977
M. Wt: 221.64 g/mol
InChI Key: OCIRSAKCLXKJHV-UHFFFAOYSA-N
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Description

Methyl 4-chloroquinoline-3-carboxylate is a heterocyclic organic compound featuring a quinoline backbone substituted with a chlorine atom at position 4 and a methyl ester group at position 2. Its molecular formula is C₁₁H₈ClNO₂, with a molecular weight of 221.64 g/mol (inferred from structural analogs) .

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

methyl 4-chloroquinoline-3-carboxylate

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)8-6-13-9-5-3-2-4-7(9)10(8)12/h2-6H,1H3

InChI Key

OCIRSAKCLXKJHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloroquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing a reactive α-methylene functionality . The reaction typically requires a base catalyst and is carried out under reflux conditions in an alcoholic solution or organic solvent .

Another method involves the chlorination of quinoline-3-carboxylate derivatives using phosphorus oxychloride (POCl3) to introduce the chlorine substituent . This reaction is usually performed under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale Friedländer synthesis followed by chlorination. The process is optimized for cost-effectiveness, operational simplicity, and environmental considerations. Transition metal-catalyzed reactions and green chemistry protocols are also employed to enhance the efficiency and sustainability of the production process .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-chloroquinoline-3-carboxylate belongs to a family of chlorinated quinoline carboxylates. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
This compound C₁₁H₈ClNO₂ 221.64 Cl (C4), COOCH₃ (C3) Not explicitly provided
Ethyl 4-chloroquinoline-3-carboxylate C₁₂H₁₀ClNO₂ 235.67 Cl (C4), COOC₂H₅ (C3) 13720-94-0
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate C₁₂H₁₀ClNO₃ 267.67 Cl (C4), OCH₃ (C7), COOCH₃ (C6) 205448-66-4
Methyl 3-chloroisoquinoline-4-carboxylate C₁₁H₇ClNO₂ 220.64 Cl (C3), COOCH₃ (C4) (isoquinoline) 1260642-58-7
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate C₁₃H₉ClF₃NO₂ 303.66 Cl (C4), CF₃ (C2), CH₃ (C6), COOCH₃ (C3) 1384265-62-6

Key Differences:

Ester Group Size: Methyl esters (e.g., this compound) exhibit faster hydrolysis rates compared to ethyl esters, affecting drug bioavailability . Ethyl esters (e.g., Ethyl 4-chloroquinoline-3-carboxylate) offer better membrane permeability due to increased lipophilicity .

Substituent Position: Chlorine at C4 vs. C3 (in isoquinoline derivatives) alters binding affinity to biological targets. For example, C4-substituted quinolines show higher antimalarial activity .

Functional Groups: Methoxy or trifluoromethyl groups (e.g., Methyl 4-chloro-7-methoxyquinoline-6-carboxylate) enhance electron-withdrawing effects, modifying reactivity in electrophilic substitutions .

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